molecular formula C12H11NO2 B1606587 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione CAS No. 64059-57-0

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1606587
CAS RN: 64059-57-0
M. Wt: 201.22 g/mol
InChI Key: QIFBMDXYCWMHJW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and bond lengths and angles. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives .
    • Method : The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .
    • Results : These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Scientific Field: Biotechnology

    • Application : Green asymmetric reduction of acetophenone derivatives .
    • Method : Chiral building blocks for drug synthesis were prepared using two green approaches: the yeast Saccharomyces cerevisiae as the biocatalyst and the natural deep eutectic solvents (NADES) as the alternative solvents .
    • Results : Three enantioselective reductions in NADES with baker’s yeast were successfully conducted .
  • Scientific Field: Analytical Chemistry

    • Application : Gas Chromatography .
    • Method : The compound “1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione” is used as a reference in gas chromatography. It’s used to identify and quantify the amount of this compound in a sample .
    • Results : The data obtained from gas chromatography can be used for various purposes such as quality control, research and development, and regulatory compliance .
  • Scientific Field: Biotechnology

    • Application : Asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone .
    • Method : The yeast Saccharomyces cerevisiae was used as the biocatalyst and natural deep eutectic solvents (NADES) as the alternative solvents. The highest enantioselectivity of baker’s yeast was for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water .
    • Results : The biocatalytic asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol was successfully performed on a preparative scale with efficient recyclation and reuse of NADES .
  • Scientific Field: Analytical Chemistry

    • Application : Gas Chromatography .
    • Method : The compound “1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione” is used as a reference in gas chromatography. It’s used to identify and quantify the amount of this compound in a sample .
    • Results : The data obtained from gas chromatography can be used for various purposes such as quality control, research and development, and regulatory compliance .
  • Scientific Field: Biotechnology

    • Application : Asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone .
    • Method : The yeast Saccharomyces cerevisiae was used as the biocatalyst and natural deep eutectic solvents (NADES) as the alternative solvents. The highest enantioselectivity of baker’s yeast was for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water .
    • Results : The biocatalytic asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol was successfully performed on a preparative scale with efficient recyclation and reuse of NADES .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.


properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFBMDXYCWMHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345982
Record name 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione

CAS RN

64059-57-0
Record name 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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